molecular formula C9H8BrNO2 B1302533 6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one CAS No. 309965-30-8

6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

Cat. No.: B1302533
CAS No.: 309965-30-8
M. Wt: 242.07 g/mol
InChI Key: RDZNJVWTLNPLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a heterocyclic compound with a molecular formula of C9H8BrNO2. It is characterized by the presence of a bromine atom, a methyl group, and an oxazinone ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one typically involves the reaction of 2-amino-4-bromoacetophenone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazinone ring . The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazinones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

6-Bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 3-Methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one
  • 6-Bromo-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

Uniqueness

6-Bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate for the synthesis of various derivatives with desired properties .

Properties

IUPAC Name

6-bromo-3-methyl-4H-1,3-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-11-5-6-4-7(10)2-3-8(6)13-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZNJVWTLNPLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2)Br)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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